Ethyl hydroxy((2-methyl-1-oxoallyl)amino)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl hydroxy((2-methyl-1-oxoallyl)amino)acetate is an organic compound with the molecular formula C8H13NO4. It is characterized by the presence of an ester group, a secondary amide group, and a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl hydroxy((2-methyl-1-oxoallyl)amino)acetate typically involves the reaction of ethyl chloroacetate with 2-methyl-1-oxoallylamine under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group attacks the carbonyl carbon of the ethyl chloroacetate, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Commonly used solvents include ethanol and methanol, and the reaction is typically carried out at elevated temperatures to accelerate the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl hydroxy((2-methyl-1-oxoallyl)amino)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amides and esters.
Scientific Research Applications
Ethyl hydroxy((2-methyl-1-oxoallyl)amino)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl hydroxy((2-methyl-1-oxoallyl)amino)acetate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to modulation of their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- Ethyl hydroxy((2-methyl-1-oxoallyl)amino)propanoate
- Methyl hydroxy((2-methyl-1-oxoallyl)amino)acetate
- Ethyl hydroxy((2-methyl-1-oxoallyl)amino)butanoate
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
93981-96-5 |
---|---|
Molecular Formula |
C8H13NO4 |
Molecular Weight |
187.19 g/mol |
IUPAC Name |
ethyl 2-hydroxy-2-(2-methylprop-2-enoylamino)acetate |
InChI |
InChI=1S/C8H13NO4/c1-4-13-8(12)7(11)9-6(10)5(2)3/h7,11H,2,4H2,1,3H3,(H,9,10) |
InChI Key |
NOLVPZDOFTZBTP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(NC(=O)C(=C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.